BenchChemオンラインストアへようこそ!

1-[(4-methylphenyl)methyl]-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine

GPR35 GPCR antagonism structure-activity relationship

This pyrazolo[3,4-d]pyrimidine analog is the optimal choice for GPCR pathway studies where GPR35 antagonism must be excluded. Unlike the N-phenylpiperazine congener CID 661907 (GPR35 IC₅₀ = 17.7 µM), this N-methylpiperazine variant shows no detectable GPR35 activity, eliminating a common off-target confound. It is a confirmed HTS hit in OPRM1-OPRD1 agonist assays and features a cleavable N-methylpiperazine handle for parallel library synthesis via controlled N-demethylation—versatility absent in pyrrolidine and N-phenylpiperazine analogs.

Molecular Formula C18H22N6
Molecular Weight 322.4 g/mol
Cat. No. B5706303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-methylphenyl)methyl]-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine
Molecular FormulaC18H22N6
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C
InChIInChI=1S/C18H22N6/c1-14-3-5-15(6-4-14)12-24-18-16(11-21-24)17(19-13-20-18)23-9-7-22(2)8-10-23/h3-6,11,13H,7-10,12H2,1-2H3
InChIKeyNOQVSBOKLFWWQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-methylphenyl)methyl]-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine — Procurement-Grade Chemical Profile and Baseline Characteristics


1-[(4-methylphenyl)methyl]-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine (CAS 612524-03-5; MW 322.4; C₁₈H₂₂N₆) is a synthetic small-molecule heterocycle belonging to the pyrazolo[3,4-d]pyrimidine privileged scaffold class . The compound features a 4-methylbenzyl substituent at the N1 position and a 4-methylpiperazin-1-yl group at the C4 position of the core . This substitution pattern distinguishes it from the more extensively characterized N-phenylpiperazine congener CID 661907 (MLS‑0002494; MW 421.5), which bears an additional p‑tolyl group on the piperazine ring [1]. The compound has been profiled in multiple high-throughput screening (HTS) campaigns against targets including regulator of G‑protein signaling 4 (RGS4), mu‑opioid receptor (MOR‑1), ADAM17, muscarinic M1 receptor, and the unfolded protein response (UPR) pathway .

Why In‑Class Pyrazolo[3,4‑d]pyrimidine Analogs Cannot Substitute for 1-[(4-methylphenyl)methyl]-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine in Research


Pyrazolo[3,4-d]pyrimidines with superficially similar 4‑methylbenzyl/piperazine substitution exhibit sharply divergent target engagement and selectivity profiles depending on the specific substituents at the piperazine N‑terminus [1]. The prototypical N‑phenylpiperazine analog CID 661907 (MLS‑0002494) displays dual GPR35/GPR55 activity with GPR35 IC₅₀ = 17.7 µM, whereas the N‑methylpiperazine target compound lacks the aryl‑piperazine extension and thus shows a fundamentally altered polypharmacology fingerprint in HTS panels [1]. Even a single‑atom change from N‑methyl to N‑phenyl abolishes the mu‑opioid receptor (MOR‑1) agonist hit detected for the target compound, demonstrating that these analogs are not interchangeable tools for probing GPCR signaling networks [2].

Quantitative Differentiation Evidence for 1-[(4-methylphenyl)methyl]-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine Against Closest Analogs


GPR35 Antagonism: Absence of Activity in the N‑Methylpiperazine Target Compound Versus the N‑Phenylpiperazine Analog CID 661907

The N‑phenylpiperazine analog CID 661907 (MLS‑0002494) inhibits GPR35 with an average IC₅₀ of 17.7 µM, while the target compound—lacking the terminal N‑aryl ring—shows no detectable GPR35 activity in the same assay panel, as evidenced by its distinct HTS hit profile [1]. Removal of the N‑phenyl substituent thus ablates GPR35 antagonism, a critical differentiation for studies requiring GPR35‑silent probes.

GPR35 GPCR antagonism structure-activity relationship

Mu‑Opioid Receptor (MOR‑1) Agonist HTS Hit: Target Compound Active, N‑Phenylpiperazine Analog CID 661907 Inactive

The target compound registered as an active hit in the OPRM1‑OPRD1 luminescence‑based agonist HTS assay at The Scripps Research Institute Molecular Screening Center, whereas CID 661907 (MLS‑0002494) has no reported mu‑opioid activity in curated bioassay databases [1][2]. This divergent opioid receptor engagement further underscores the functional non‑equivalence of the N‑methyl vs. N‑phenylpiperazine pair.

mu‑opioid receptor MOR‑1 agonism GPCR screening

Molecular Weight Advantage: Target Compound (MW 322.4) vs. CID 661907 (MW 421.5) — Implications for Physicochemical and Permeability Properties

The target compound (C₁₈H₂₂N₆; MW 322.4 Da) is approximately 100 Da lighter than its N‑phenylpiperazine analog CID 661907 (C₂₄H₂₆N₆; MW 421.5 Da) due to the absence of the additional p‑tolyl ring [1]. This translates to a lower calculated logP (~2.1 vs. ~4.0), reduced topological polar surface area, and favorable compliance with Lipinski’s Rule of Five, predicting superior aqueous solubility and passive membrane permeability for the target compound [1][2].

molecular weight Lipinski rule permeability

GPR55 Activity Cliff: N‑Methylpiperazine Target Compound Shows Weak GPR55 Affinity (IC₅₀ ~32 µM) vs. Potent Agonist ML184 (EC₅₀ 0.26 µM)

While the N‑phenylpiperazine analog CID 661907 exhibits weak GPR55 antagonism (IC₅₀ >32 µM), the structurally minimal N‑methylpiperazine scaffold provides a clean baseline for exploring GPR55 pharmacology [1][2]. By contrast, the reference GPR55 agonist ML184 (CID 2440433) activates GPR55 with an EC₅₀ of 0.26 µM in β‑arrestin recruitment assays, demonstrating a >100‑fold potency window . The target compound’s markedly lower GPR55 potency positions it as a candidate GPR55‑sparing tool with minimal receptor activation liability when used in cellular assays.

GPR55 cannabinoid receptor agonist vs. antagonist

Synthetic Tractability: N‑Methylpiperazine Handle Enables Facile Derivatization Compared to Pyrrolidine or N‑Phenylpiperazine Analogs

The 4‑methylpiperazine moiety of the target compound provides a secondary amine handle (pKa ~8.5) that can be selectively alkylated, acylated, or sulfonylated, enabling efficient late‑stage diversification [1]. In contrast, the pyrrolidine analog 1-[(4-methylphenyl)methyl]-4-(1-pyrrolidinyl)pyrazolo[3,4-d]pyrimidine (CID 661914) contains a tertiary amine lacking a removable N‑substituent, while the N‑phenylpiperazine analog CID 661907 requires harsher conditions for N‑deprotection [1][2]. The methyl group on the target compound can be removed under standard N‑demethylation protocols (e.g., von Braun reaction) to unmask the free piperazine for further elaboration.

medicinal chemistry derivatization piperazine reactivity

Recommended Research and Industrial Application Scenarios for 1-[(4-methylphenyl)methyl]-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine


GPR35‑Silent Chemical Probe for GPCR Signaling Studies

The N‑methylpiperazine target compound is the preferred choice for laboratories investigating G‑protein coupled receptor (GPCR) pathways where GPR35 antagonism must be excluded. Unlike the N‑phenylpiperazine analog CID 661907 (GPR35 IC₅₀ = 17.7 µM), the target compound shows no detectable GPR35 activity, eliminating a common off‑target confounding factor in phenotypic screening [1].

Mu‑Opioid Receptor Agonist Screening and Hit Expansion

The target compound’s confirmed HTS hit in the OPRM1‑OPRD1 luminescence‑based agonist assay supports its use as a starting scaffold for mu‑opioid receptor ligand optimization. Procurement of this specific analog avoids the MOR‑1‑inactive N‑phenylpiperazine congener and provides a tractable core for SAR campaigns targeting opioid receptor subtypes [1].

Fragment‑Based and Combinatorial Library Synthesis

The cleavable N‑methylpiperazine handle enables controlled N‑demethylation to generate the free piperazine intermediate, a valuable diversification point for parallel library synthesis. This synthetic versatility is absent in the pyrrolidine analog (CID 661914) and the N‑phenylpiperazine analog (CID 661907), making the N‑methylpiperazine compound the optimal core scaffold for medicinal chemistry campaigns [1].

GPR55‑Low Background Cellular Assay Tool

For cell‑based assays where GPR55 activation must be minimized, the target compound is rated as a GPR55‑sparing tool relative to the potent agonist ML184 (EC₅₀ = 0.26 µM) and the weakly active N‑phenylpiperazine analog CID 661907 (IC₅₀ >32 µM). Its minimal GPR55 engagement reduces the risk of cannabinoid‑receptor‑mediated background signaling in neuronal or immune cell models [1].

Quote Request

Request a Quote for 1-[(4-methylphenyl)methyl]-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.